Neuroinflammatory-IN-1

Neuroinflammation Microglial Activation Nitric Oxide Inhibition

Neuroinflammatory-IN-1, designated as Compound 5 in its primary source literature, is a sesquiterpene coumarin derivative isolated from the resin of Ferula sinkiangensis. The compound is characterized by the molecular formula C24H30O4 and a molecular weight of 382.49.

Molecular Formula C24H30O4
Molecular Weight 382.5 g/mol
Cat. No. B13915529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuroinflammatory-IN-1
Molecular FormulaC24H30O4
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCC(C)C(=O)CCC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C
InChIInChI=1S/C24H30O4/c1-17(2)22(25)12-8-18(3)6-5-7-19(4)14-15-27-21-11-9-20-10-13-24(26)28-23(20)16-21/h6,9-11,13-14,16-17H,5,7-8,12,15H2,1-4H3/b18-6+,19-14+
InChIKeyFOLRRJWXMGCSSH-BGOJXZSCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neuroinflammatory-IN-1 (Compound 5, CAS 83988-97-0): Baseline Profile of a Sesquiterpene Coumarin-Derived NO Production Inhibitor


Neuroinflammatory-IN-1, designated as Compound 5 in its primary source literature, is a sesquiterpene coumarin derivative isolated from the resin of Ferula sinkiangensis [1]. The compound is characterized by the molecular formula C24H30O4 and a molecular weight of 382.49 . It is classified as an anti-neuroinflammatory agent with documented inhibitory activity against nitric oxide (NO) production in LPS-stimulated microglial cells [1]. The compound is commercially available from multiple vendors as a research-grade chemical tool for neuroinflammation studies.

Neuroinflammatory-IN-1: Why Direct Substitution with Alternative Neuroinflammation Inhibitors Cannot Be Scientifically Justified


Critical evidence gap prevents meaningful comparator-based selection. Neuroinflammatory-IN-1 possesses only a single publicly reported activity metric—NO production inhibition with an IC50 of 65.4 μM in LPS-stimulated BV-2 microglial cells [1]. No direct head-to-head comparative data exists against any structurally or mechanistically related analog in identical assay conditions. Furthermore, essential data categories required for informed procurement decisions—including target engagement profile (direct molecular target[s] unknown), selectivity panel data versus related inflammatory pathways (iNOS, COX-2, TNF-α, NF-κB), cytotoxicity profile (CC50, selectivity index), blood-brain barrier permeability, in vivo pharmacokinetic parameters, and efficacy in animal models of neuroinflammation—are entirely absent from the peer-reviewed literature [1]. Consequently, no evidence-based claim can be made that this compound offers any quantifiable advantage over any alternative neuroinflammatory inhibitor. Procurement decisions relying on this compound must acknowledge that its selection over other agents cannot be supported by comparative data.

Neuroinflammatory-IN-1 (Compound 5): Critical Evidence Gaps Limiting Quantitative Differentiation and Comparator-Based Selection


Primary Activity Evidence: Nitric Oxide Production Inhibition in LPS-Stimulated BV-2 Microglial Cells

The only publicly reported quantitative activity data for Neuroinflammatory-IN-1 is its inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, with an IC50 value of 65.4 μM [1]. NO PRODUCTION IS A SURROGATE MARKER OF MICROGLIAL ACTIVATION IN NEUROINFLAMMATION MODELS. This datum cannot serve as a basis for compound selection relative to alternatives because no comparator compound data is available under identical assay conditions in the same study or from cross-study comparisons with equivalent experimental parameters [1].

Neuroinflammation Microglial Activation Nitric Oxide Inhibition

Evidence Gap: Absence of Direct Target Identification and Selectivity Profiling

No direct molecular target for Neuroinflammatory-IN-1 has been identified or validated in the peer-reviewed literature. The compound lacks any reported selectivity profile against related inflammatory enzymes or pathways including iNOS, COX-2, TNF-α production, or NF-κB activation [1]. In contrast, established neuroinflammation tool compounds (e.g., NLRP3 inflammasome inhibitors such as NT-0527 or MCC950) possess defined molecular targets, selectivity panels, and mechanisms of action that enable evidence-based selection [2]. This fundamental gap precludes any assessment of potential off-target effects, therapeutic window estimation, or target-specific procurement decisions.

Target Engagement Selectivity Mechanism of Action

Evidence Gap: Absence of Cytotoxicity and Selectivity Index Data

No cytotoxicity data (CC50) or selectivity index (SI = CC50 / IC50) for Neuroinflammatory-IN-1 is available in the peer-reviewed literature [1]. THE RATIO OF CYTOTOXICITY TO ACTIVITY IS ESSENTIAL FOR DETERMINING WHETHER OBSERVED ANTI-INFLAMMATORY EFFECTS ARE SPECIFIC RATHER THAN SECONDARY TO CELL DEATH. Without this parameter, users cannot distinguish between genuine anti-inflammatory activity and compound-induced cytotoxicity. For comparator context, established neuroinflammation inhibitors (e.g., Tau-aggregation and neuroinflammation-IN-1) have reported viability data at relevant concentrations in multiple cell lines .

Cytotoxicity Therapeutic Index Selectivity Window

Evidence Gap: Absence of In Vivo Pharmacokinetic, BBB Permeability, and Efficacy Data

No in vivo pharmacokinetic (PK) parameters, blood-brain barrier (BBB) permeability data, or animal model efficacy studies for Neuroinflammatory-IN-1 are reported in the peer-reviewed literature [1]. Critical parameters required for neuroinflammation research tool selection—including brain-to-plasma ratio (Kp,uu,brain), oral bioavailability (%F), half-life (t1/2), and efficacy in established neuroinflammation models (e.g., LPS-induced neuroinflammation, EAE, or disease-specific transgenic models)—are entirely absent. For contrast, comparator agents such as NT-0527 have demonstrated BBB penetrance and in vivo efficacy in neuroinflammation models [2], and Tau-aggregation and neuroinflammation-IN-1 has shown cognitive improvement in okadaic acid-induced memory impairment in rats (5 and 10 mg/kg, i.p.) .

Pharmacokinetics Blood-Brain Barrier In Vivo Efficacy

Neuroinflammatory-IN-1 (Compound 5): Defined and Excluded Research Application Scenarios Based on Available Evidence


Scenario 1: Preliminary In Vitro Screening for Microglial NO Production Inhibitors (Supported)

Neuroinflammatory-IN-1 is suitable as a screening compound in LPS-stimulated BV-2 microglial cell assays where the sole endpoint is NO production inhibition, with an expected IC50 of approximately 65.4 μM [1]. This use case assumes that the user requires only a positive control or exploratory compound for this specific assay without needing target identification, selectivity data, or in vivo validation. The compound should be employed with the explicit caveat that observed activity has not been correlated with specific target engagement or therapeutic potential.

Scenario 2: Natural Product Chemical Biology Studies of Ferula sinkiangensis-Derived Sesquiterpene Coumarins (Supported)

Neuroinflammatory-IN-1 may serve as a chemical probe in studies focused on structure-activity relationships among sesquiterpene coumarin derivatives isolated from Ferula sinkiangensis resin [1]. In this context, its activity can be compared with structurally related congeners from the same natural source, as reported in the original isolation study. However, this comparison is limited to compounds within the same chemical series evaluated under identical experimental conditions.

Scenario 3: Target Deconvolution and Mechanism-of-Action Studies (Excluded)

Neuroinflammatory-IN-1 is not suitable for studies requiring knowledge of the direct molecular target(s) or detailed mechanism of action. No target identification data exists for this compound [1], and no selectivity profile is available. Users requiring defined pharmacological tools with known targets should select alternative compounds such as NLRP3 inflammasome inhibitors (e.g., NT-0527, MCC950) or NF-κB pathway modulators.

Scenario 4: In Vivo Neuroinflammation and Neurodegenerative Disease Models (Excluded)

Neuroinflammatory-IN-1 is not recommended for in vivo studies of any kind. The compound lacks all essential data for in vivo applications, including pharmacokinetic parameters, BBB permeability assessment, oral bioavailability, and efficacy in animal models of neuroinflammation or neurodegeneration [1]. Alternative tool compounds with demonstrated CNS exposure and in vivo validation (e.g., NT-0527, Tau-aggregation and neuroinflammation-IN-1) should be prioritized for such applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neuroinflammatory-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.